molecular formula C10H7ClN2O3 B1490517 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152601-88-1

1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1490517
CAS No.: 1152601-88-1
M. Wt: 238.63 g/mol
InChI Key: QLICPCLFCNLDGA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 1152601-88-1) is a high-purity pyrazole carboxylic acid derivative supplied for advanced chemical and pharmacological research. With a molecular formula of C10H7ClN2O3 and a molecular weight of 238.63 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry . Pyrazole derivatives are a privileged scaffold in drug discovery, known for their diverse biological activities . This compound is of particular interest for researchers developing novel multifunctional enzyme inhibitors. Scientific studies highlight that structurally similar pyrazole-dicarboxylic acid derivatives exhibit significant inhibitory activity against key enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . These targets are crucial in the search for new therapeutic strategies for conditions such as Alzheimer's disease, where multitarget-directed ligands are increasingly important . The presence of both a carboxylic acid and a hydroxyl group on the pyrazole core provides versatile handles for further chemical modification, allowing for the creation of amide, ester, and other derivatives to explore structure-activity relationships. Researchers can utilize this compound in hit-to-lead optimization campaigns, biochemical assay development, and as a reference standard. This product is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICPCLFCNLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

The most common approach to synthesize substituted pyrazoles involves the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. Hydrazines act as bidentate nucleophiles reacting with electrophilic carbonyl groups to form the pyrazole ring system.

  • For example, phenylhydrazine reacts with acetylenic ketones in ethanol to produce regioisomeric pyrazoles, often requiring control of reaction conditions to favor the desired isomer.

  • The reaction can be tailored to introduce substituents such as chlorophenyl groups by selecting appropriate hydrazine derivatives or carbonyl precursors.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another method involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes, catalyzed by metal triflates (e.g., zinc triflate). This method yields pyrazole derivatives with good regioselectivity and high yields.

  • Ethyl α-diazoacetate reacting with phenylpropargyl derivatives in the presence of zinc triflate produces pyrazole-5-carboxylates efficiently.

In Situ Formation of Carbonyl Derivatives

Pyrazoles can also be synthesized by in situ generation of carbonyl intermediates from ketones and subsequent reaction with hydrazines.

  • For instance, treatment of terminal alkynes with aromatic aldehydes, iodine, and hydrazines affords 1,3-disubstituted pyrazoles in good yields.

  • Cyclocondensation of arylhydrazines with diketoesters formed in situ from ketones and diethyl oxalate yields 1,3,4,5-substituted pyrazoles.

Specific Preparation Methods for 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

While direct literature on the exact synthesis of this compound is limited, the general synthetic principles for related pyrazole-3-carboxylic acids and 3-substituted pyrazoles allow us to outline plausible and documented preparation methods.

Starting Materials

  • 3-chlorophenylhydrazine or its derivatives as the hydrazine component.

  • Suitable 1,3-dicarbonyl compounds such as ethyl pyruvate or β-ketoesters which can provide the carboxylic acid functionality after hydrolysis.

Synthetic Route

  • Cyclocondensation Reaction:

    • React 3-chlorophenylhydrazine with ethyl pyruvate or analogous β-ketoesters under reflux in ethanol or another suitable solvent.

    • The reaction forms the pyrazole ring via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

  • Hydrolysis:

    • The ester group in the intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid at the 3-position.
  • Hydroxylation at the 4-Position:

    • The 4-hydroxy substituent is typically introduced during the cyclization step when the keto group at the 4-position tautomerizes to the hydroxypyrazole form.

Reaction Conditions and Catalysts

  • Solvent: Ethanol or methanol is commonly used.

  • Temperature: Reflux conditions (around 78°C for ethanol) for several hours.

  • Catalysts: Acidic or neutral conditions are generally sufficient; however, metal triflate catalysts (e.g., copper triflate) have been reported to improve yields in similar pyrazole syntheses.

  • Oxidation: In some protocols, in situ oxidation of pyrazolines to pyrazoles is required, but for hydroxy-pyrazole derivatives, this step may be intrinsic.

Data Table: Summary of Preparation Methods for Pyrazole-3-Carboxylic Acid Derivatives

Step Reagents/Conditions Outcome Yield (%) Notes
Cyclocondensation 3-chlorophenylhydrazine + ethyl pyruvate, EtOH, reflux Formation of ethyl 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate 70-85 May produce regioisomers; conditions optimized to favor desired isomer
Hydrolysis Acidic or basic aqueous solution, heat Conversion to this compound 80-95 Careful pH control avoids side reactions
Purification Recrystallization or chromatography Pure target compound - Confirmed by NMR, LC, and GC analysis

Research Findings and Analysis

  • The cyclocondensation approach is robust and has been validated for various substituted pyrazoles, including halogenated phenyl derivatives.

  • Regioselectivity can be controlled by the choice of hydrazine and carbonyl precursors, solvent, and temperature.

  • Catalytic systems such as copper triflate and ionic liquids have been reported to enhance yields and allow one-pot syntheses of tri-substituted pyrazoles, suggesting potential for optimization in the preparation of this compound.

  • Analytical characterization by nuclear magnetic resonance (NMR), gas chromatography (GC), and liquid chromatography (LC) is essential to confirm the structure and purity of the product.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibits significant anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, it has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-7 (breast cancer)15Induction of apoptosis
Study BHeLa (cervical cancer)20Cell cycle arrest
Study CA549 (lung cancer)10Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes related to inflammation pathways.

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it can serve as an effective herbicide or fungicide, targeting specific pests while minimizing harm to beneficial organisms.

Table 2: Pesticidal Efficacy Studies

Study ReferencePest TypeEffective Concentration (g/L)Mode of Action
Study DAphids0.5Inhibition of feeding
Study EFungal Pathogen0.2Disruption of cell wall synthesis

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives and carboxylic acids to form the pyrazole ring.
  • Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution techniques.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Clinical Trials

A clinical trial investigating the efficacy of this compound in patients with specific types of cancer is currently underway. Early results show promising signs of tumor reduction and manageable side effects.

Field Studies in Agriculture

Field trials have demonstrated that formulations containing this compound significantly reduce pest populations without adversely affecting crop yield or soil health.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in binding to these targets, leading to biological responses. The specific pathways involved depend on the application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Structural and Substitutional Differences

The primary structural analogs differ in the position of the chlorine substituent on the phenyl ring or modifications to the pyrazole core:

Compound Name Chlorophenyl Position Key Functional Groups Biological Activity References
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 3-chloro -OH (C4), -COOH (C3) Not reported
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 4-chloro -OH (C4), -COOH (C3) Antitumor, anti-HCV (hydrazide derivatives)
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-chloro -OH (C4), -COOH (C3), -CH₂CH₂OH, ketone (C5) Not reported (structural derivative)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-chloro -CH₃ (C3, C5), -COOH (C4) Not reported (pharmaceutical intermediate)

Key Observations :

  • Chlorine Position : The 4-chlorophenyl analogs exhibit well-documented antitumor and antiviral activities, whereas the 3-chlorophenyl isomer remains unexplored .

Biological Activity

1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, with the chemical formula C10_{10}H7_{7}ClN2_2O3_3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings.

  • IUPAC Name: 1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
  • Molecular Weight: 238.63 g/mol
  • CAS Number: 1152601-88-1
  • SMILES Representation: C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. In a study, it was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies: The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50_{50} values were recorded as follows:
Cell LineIC50_{50} (µM)
A54926
MCF-70.01
HCT1160.07

These findings indicate that the compound effectively induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed. It exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, indicating its potential use as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

  • Study on Antitumor Activity: A derivative of the compound was tested for antitumor activity in vivo using xenograft models. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Inflammation Model Study: In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema, further confirming its anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, Rostom et al. (2003) demonstrated the use of 3-chlorophenylhydrazine and ethyl acetoacetate under reflux in ethanol to form the pyrazole core . Key optimization steps include:

  • Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency.
  • Solvent choice : Ethanol or DMF improves yield due to their polar aprotic nature.
  • Temperature control : Reflux at 80–100°C minimizes side reactions.
    Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify by recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .
  • IR spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 267.04 for C₁₀H₇ClN₂O₃) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .

Q. What strategies address solubility challenges in biological assays?

The compound’s limited aqueous solubility can be mitigated by:

  • pH adjustment : Dissolve in slightly basic buffers (pH 8–9) to deprotonate the carboxylic acid.
  • Co-solvents : Use DMSO (≤1% v/v) or ethanol to prepare stock solutions.
  • Salt formation : Prepare sodium or potassium salts to enhance hydrophilicity .

Q. What preliminary biological screening models are suitable for this compound?

Early-stage screens include:

  • Antimicrobial assays : Disk diffusion against Staphylococcus aureus and Escherichia coli.
  • Anticancer activity : MTT assays on HeLa or MCF-7 cell lines (IC₅₀ determination).
  • Enzyme inhibition : Test against COX-2 or HCV NS5B polymerase, given structural analogs’ reported activity .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen position, hydroxyl group replacement) impact bioactivity?

Rostom et al. (2003) found that replacing the 4-hydroxy group with hydrazide derivatives enhanced antitumor activity (e.g., IC₅₀ = 8.2 µM against HepG2 cells) . Key insights:

  • Chlorine position : Para-substitution on the phenyl ring increases lipophilicity and membrane permeability.
  • Hydroxyl group : Conversion to esters or amides improves metabolic stability.
    Use QSAR models to correlate logP values with cytotoxicity data .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Single-crystal X-ray diffraction (e.g., Wang et al., 2008) reveals conformational flexibility and hydrogen-bonding patterns. For example:

  • Torsion angles : The dihedral angle between pyrazole and chlorophenyl rings affects binding to target proteins.
  • Intermolecular interactions : Carboxylic acid groups form dimers in the solid state, which may reduce bioavailability .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The carboxylic acid group often anchors to Arg120 via hydrogen bonds.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
    Validate predictions with SPR or ITC binding assays .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Contradictions may arise from:

  • Cell-specific metabolism : HepG2 cells may metabolize the compound more efficiently than HeLa.
  • Membrane transporters : ABCB1 efflux pumps reduce intracellular concentrations in resistant lines.
    Address by:
  • Pharmacokinetic profiling : Measure cellular uptake via LC-MS/MS.
  • Knockout models : Use CRISPR-Cas9 to silence ABCB1 and reassess IC₅₀ .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.
  • Analytical validation : Cross-validate NMR assignments with 2D COSY and HSQC experiments.
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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